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Compound of Interest

Compound Name: Cytochalasin J

Cat. No.: B1669933 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Cytochalasin J, a potent

secondary metabolite of fungal origin. It covers the discovery and fungal sources of this

compound, detailed experimental protocols for its isolation and biological evaluation, and an

exploration of its mechanism of action. This document is intended for researchers, scientists,

and professionals in the field of drug development who are interested in the therapeutic

potential of cytochalasans.

Discovery and Fungal Origin
Cytochalasin J is a member of the cytochalasan family, a class of fungal metabolites known

for their diverse and potent biological activities. These compounds are characterized by a

highly substituted isoindolone ring fused to a macrocyclic ring. The first cytochalasans were

discovered in the 1960s, and since then, numerous analogues, including Cytochalasin J, have

been isolated from various fungal species.[1]

Cytochalasin J has been predominantly isolated from endophytic fungi, particularly those

belonging to the genera Phomopsis and Diaporthe. Endophytic fungi reside within the tissues

of living plants without causing any apparent disease, and they are a rich source of novel

bioactive compounds.

Specifically, Cytochalasin J has been isolated from:
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Phomopsis sp., an endophytic fungus harbored in the nuts of Garcinia kola[2].

Diaporthe cf. ueckeri, an endophytic fungus from which Cytochalasin J has been isolated

and its structure elucidated[1].

An endophytic fungus, Phomopsis sp. xz-18, isolated from the stem of Camptotheca

acuminata, has also been reported to produce Cytochalasin J and its derivatives[3].

The production of Cytochalasin J by these fungi highlights the importance of exploring unique

ecological niches for the discovery of novel secondary metabolites with therapeutic potential.

Quantitative Biological Activity
Cytochalasin J has demonstrated significant cytotoxic and antibacterial activities. The

following tables summarize the quantitative data from various studies.

Table 1: Cytotoxicity of Cytochalasin J against Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference

K562
Human Chronic

Myeloid Leukemia
1.5 [4]

HeLa Cervical Cancer - [5]

L929 Mouse Fibroblast - [5]

MCF-7
Breast

Adenocarcinoma
- [5]

A549

Adenocarcinomic

Human Alveolar Basal

Epithelial Cells

- [5]

PC-3 Prostate Cancer - [5]

SKOV-3 Ovarian Carcinoma - [5]

A431
Squamous Cell

Carcinoma
- [5]
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Table 2: Antibacterial Activity of Cytochalasin J (MIC in µg/mL)

Bacterial Strain MIC (µg/mL) Reference

Shigella flexneri - [2]

Vibrio cholerae SG24 - [2]

Vibrio cholerae PC2 - [2]

Vibrio cholerae NB2 - [2]

Vibrio cholerae CO6 - [2]

Staphylococcus aureus ATCC

25923
- [2]

Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of

Cytochalasin J.

Isolation and Purification of Cytochalasin J from
Phomopsis sp.
This protocol is a synthesized methodology based on procedures described for the isolation of

cytochalasans from Phomopsis species.[2][3]

1. Fungal Culture and Extraction:

Culture Phomopsis sp. on a solid rice medium (100 g rice and 100 mL water enriched with
0.3% peptone in flat culture bottles) at 25°C for 40 days.
After the incubation period, add ethyl acetate (500 mL) to each culture bottle.
Homogenize the mixture and allow it to macerate for 24 hours.
Filter the mixture and concentrate the ethyl acetate extract under vacuum to yield the crude
extract.

2. Chromatographic Purification:
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Subject the crude extract to column chromatography on silica gel using a gradient of
chloroform and acetone.
Monitor the fractions by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS).
Combine fractions containing compounds with similar retention factors to those reported for
Cytochalasin J.
Further purify the selected fractions using reversed-phase high-performance liquid
chromatography (HPLC) to obtain pure Cytochalasin J.

3. Structure Elucidation:

Confirm the structure of the isolated compound as Cytochalasin J using spectroscopic
methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][5][6]

Cytotoxicity Assay (MTT Assay)
This protocol is based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) assay to determine the cytotoxic effects of Cytochalasin J on cancer cell lines.[7][8][9]

1. Cell Seeding:

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for
cell attachment.

2. Compound Treatment:

Prepare serial dilutions of Cytochalasin J in the appropriate cell culture medium.
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used
to dissolve the compound).
Incubate the plate for 72 hours.

3. MTT Addition and Formazan Solubilization:

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple
formazan crystals.
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Carefully remove the medium containing MTT and add 150 µL of a solubilization solution
(e.g., DMSO) to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the
formazan.
Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm
or 590 nm.
Calculate the percentage of cell viability for each concentration relative to the vehicle control
and determine the IC50 value (the concentration that causes a 50% reduction in cell
viability).

Antibacterial Assay (Broth Microdilution Method)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory

Concentration (MIC) of Cytochalasin J against bacterial strains.[10][11][12][13][14]

1. Preparation of Bacterial Inoculum:

Culture the bacterial strains overnight in a suitable broth medium.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard
(approximately 1-2 x 10⁸ CFU/mL).
Dilute the standardized suspension to achieve a final inoculum concentration of
approximately 5 x 10⁵ CFU/mL in the test wells.

2. Serial Dilution of Cytochalasin J:

Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a
96-well microtiter plate.
Add 100 µL of a stock solution of Cytochalasin J to the first column of wells.
Perform two-fold serial dilutions by transferring 100 µL from each well to the next, across the
plate.

3. Inoculation and Incubation:

Inoculate each well (except for the sterility control) with 100 µL of the final bacterial inoculum.
Include a growth control (no compound) and a sterility control (no bacteria).
Incubate the plate at 37°C for 18-24 hours.
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4. Determination of MIC:

After incubation, visually inspect the wells for turbidity.
The MIC is defined as the lowest concentration of Cytochalasin J that completely inhibits
visible bacterial growth.

Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Actin Polymerization
The primary mechanism of action for cytochalasans, including Cytochalasin J, is the

disruption of the actin cytoskeleton. They bind to the barbed (plus) end of actin filaments, which

inhibits both the assembly and disassembly of actin monomers.[15][16] This interference with

actin dynamics leads to a cascade of cellular effects, including inhibition of cell division, motility,

and the induction of apoptosis.[17][18]
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Caption: Inhibition of actin polymerization by Cytochalasin J.

Experimental Workflow for Fungal Metabolite Discovery
The discovery of novel fungal metabolites like Cytochalasin J typically follows a systematic

workflow that integrates microbiology, chemistry, and biology.
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Caption: General workflow for the discovery of fungal metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Unreported cytochalasins from an acid-mediated transformation of cytochalasin J isolated
from Diaporthe cf. ueckeri - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Antibacterial and cytotoxic cytochalasins from the endophytic fungus Phomopsis sp.
harbored in Garcinia kola (Heckel) nut - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. The cytochalasans: potent fungal natural products with application from bench to bedside -
Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]

5. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin
Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. texaschildrens.org [texaschildrens.org]

8. MTT (Assay protocol [protocols.io]

9. researchgate.net [researchgate.net]

10. benchchem.com [benchchem.com]

11. researchgate.net [researchgate.net]

12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review
[mdpi.com]

13. Validation of a method of broth microdilution for the determination of antibacterial activity
of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. The effects of cytochalasins on actin polymerization and actin ATPase provide insights
into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC
[pmc.ncbi.nlm.nih.gov]

17. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1669933?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/36681097/
https://pubmed.ncbi.nlm.nih.gov/36681097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5109658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5109658/
https://www.mdpi.com/1420-3049/26/21/6505
https://pubs.rsc.org/en/content/articlehtml/2025/np/d4np00076e
https://pubs.rsc.org/en/content/articlehtml/2025/np/d4np00076e
https://pmc.ncbi.nlm.nih.gov/articles/PMC9225350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9225350/
https://www.researchgate.net/publication/11444542_Rapid_screening_and_identification_of_cytochalasins_by_electrospray_tandem_mass_spectrometry
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
https://www.researchgate.net/profile/Nasrin-Ghassemi-Barghi/post/How-MTT-dye-is-used-in-assaying-cell-metabolic-activity-cell-culture-Can-anyone-give-me-the-protocol-for-this-particular-assay/attachment/5c482ef5cfe4a781a579241e/AS%3A718161636773888%401548234485381/download/MTT+Proliferation+Assay+Protocol.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Broth_Microdilution_Method_for_Antibacterial_Agent_202.pdf
https://www.researchgate.net/figure/Broth-microdilution-for-antibacterial-testing-as-recommended-by-CLSI-protocol_fig4_285656686
https://www.mdpi.com/2223-7747/13/19/2784
https://www.mdpi.com/2223-7747/13/19/2784
https://pmc.ncbi.nlm.nih.gov/articles/PMC8638534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8638534/
https://www.researchgate.net/figure/Broth-microdilution-assay-for-MIC-determination-of-anti-bacterial-agents-against-the_fig3_345603854
https://pubmed.ncbi.nlm.nih.gov/6444302/
https://pubmed.ncbi.nlm.nih.gov/6444302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10452583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10452583/
https://www.mdpi.com/1422-0067/26/14/7021
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Cytochalasin-induced actin disruption of polarized enterocytes can augment
internalization of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Cytochalasin J: A Fungal Metabolite from Discovery to
Application]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669933#cytochalasin-j-discovery-and-fungal-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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